molecular formula C11H15N B1219470 1-Benzylpyrrolidine CAS No. 29897-82-3

1-Benzylpyrrolidine

Cat. No. B1219470
CAS RN: 29897-82-3
M. Wt: 161.24 g/mol
InChI Key: CWEGCQIIDCZZED-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Benzylpyrrolidine involves several methods, including the trapping of metabolically generated electrophilic species with cyanide ion during the metabolism of this compound, leading to various cyano adducts and cyanolactams (Ho & Castagnoli, 1980). Another approach involves a convenient route starting from inexpensive and commercially available materials, utilizing Curtius rearrangement mediated by sodium nitrite and trifluoroacetic acid (Jean et al., 2001).

Molecular Structure Analysis

Computational studies have been conducted to understand the structure-directing effect of benzylpyrrolidine and its derivatives in the synthesis of microporous materials, revealing insights into the molecular packing and interaction energies within such structures (Gómez-Hortigüela et al., 2004).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including stereoselective reductions and reactions with sodium borohydride and metal chlorides, to produce intermediates and derivatives with potential applications in pharmaceuticals (Jumali et al., 2017).

Scientific Research Applications

Metabolic Studies

  • Trapping Metabolically Generated Electrophilic Species : Ho and Castagnoli (1980) studied the metabolism of 1-benzylpyrrolidine in rabbit liver microsomal preparations. They identified several cyano adducts and proposed that these resulted from nucleophilic attack by cyanide ion on metabolically generated iminium species. The research suggests the potential of this compound in studying metabolic pathways and interactions (Ho & Castagnoli, 1980).

Synthesis and Antimicrobial Activity

  • Microwave Assisted Synthesis of Pyrrolidine Derivatives : Sreekanth and Jha (2020) developed a microwave-assisted synthesis method for 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives. They found 1-acetyl-2-benzylpyrrolidine-2-carboxamide to be a potent antimicrobial product, demonstrating the compound's utility in creating antimicrobial agents (Sreekanth & Jha, 2020).

Pharmacological Research

  • Synthesis for Pharmacological Tool Development : Tueckmantel et al. (1997) disclosed the synthesis of 1-benzyl-APDC and its activity at metabotropic glutamate receptors. The compound showed selectivity for mGluR6, indicating its potential as a pharmacological research tool (Tueckmantel et al., 1997).

Chemical Synthesis

  • Arylation of N-Phenylpyrrolidine : Sezen and Sames (2005) developed a method for the direct and selective arylation of sp3 C-H bonds in N-benzylpyrrolidine. This research is significant in organic synthesis, particularly in the absence of a directing group (Sezen & Sames, 2005).
  • A Convenient Route to 1-Benzyl 3-Aminopyrrolidine : Jean et al. (2001) described a rapid, predominantly aqueous synthesis of 1-Benzyl 3-aminopyrrolidine, showcasing an efficient approach to synthesizing this compound (Jean et al., 2001).

Future Directions

The pyrrolidine ring, as seen in 1-Benzylpyrrolidine, is a promising area of study in drug discovery due to its versatility and the potential for structural diversity . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-benzylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h1-3,6-7H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEGCQIIDCZZED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30184009
Record name 1-Benzylpyrrolidine
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Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29897-82-3
Record name 1-(Phenylmethyl)pyrrolidine
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Record name 1-Benzylpyrrolidine
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Record name 1-Benzylpyrrolidine
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Record name 1-(benzyl)pyrrolidine
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Synthesis routes and methods I

Procedure details

A 25.0 ml portion of pyrrolidine was reacted with 10.9 ml of benzyl bromide in ether as described in Example 3, giving 12.3 g of 1-(phenylmethyl)pyrrolidine, which was then reacted with butyl lithium and diphenylphosphine chloride as described in Example 3, giving diphenyl]2-(1-pyrrolidinylmethyl)phenyl]phosphine.
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Synthesis routes and methods II

Procedure details

The enantiomeric excess (e.e.) of N-benzyl-3-hydroxy-pyrrolidine was measured by analytical HPLC with a chiral column [Chiracel OB-H (Daicel), 250 mm×4.6 mm; eluent: hexane/isopropanol (98:2); flow rate: 0.5 ml/min; detection wavelength: 210 nm; retention times: min for the (R)-form and 43.5 min for the (S)-form]. N-benzyl-3-hydroxy-pyrrolidine obtained from the hydroxylation of N-benzylpyrrolidine catalysed by Pseudomonas oleovorans GPo1 has 52% e.e. (R).
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

Titanocene dichloride (0.28 g, 1.1 mmol) was dissolved in (15 mL) of tetrahydrofuran in a nitrogen atmosphere, and the reaction mixture was cooled to -78° C., and 2.4 mL of a 1.6M solution of n-butyl lithium in hexane was added. The reaction mixture was stirred for 15 min and then 4.5 mL diphenylsilane (24 mmol) was added. After warming the reaction mixture to room temperature, 1.8 g of N-benzylpyrrolidinone (11 mmol) was added to the black solution, which began bubbling and became warm (i.e., about 30° C.) after 1-2 min. The reaction mixture was stirred overnight at room temperature and then heated to 55° C. for 1 hour. The solution was then poured into 50 mL of ethyl ether and extracted with 1 M HCl (3×50 mL). The aqueous layer was washed with ether (2×25 mL) and then neutralized with a 5 M NaOH solution so that the aqueous layer was basic to pH paper. The product was extracted into ether (3×50 mL) and the emulsion that formed was also extracted with ether (50 mL). The combined ether extracts were dried over MgSO4, filtered, and concentrated in vacuo. N-benzylpyrrolidine was isolated as a yellow oil (1.58 g of 95% pure material, 84% yield).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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